
N-Acetyl-Calicheamicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-乙酰卡立克霉素是一种强效的二炔类抗肿瘤抗生素,来源于棘孢梭菌。 该化合物以其高抗肿瘤活性而闻名,被用作抗体药物偶联物 (ADC) 中的细胞毒性载荷,用于靶向癌症治疗 . 它诱导 DNA 损伤,导致细胞死亡,使其成为肿瘤学中宝贵的工具 .
准备方法
合成路线和反应条件: N-乙酰卡立克霉素的合成涉及多个步骤,包括在 COMU 偶联试剂和 N,N-二异丙基乙胺存在下,在二甲基甲酰胺中将马来酰亚胺-PEG-胺与 N-乙酰卡立克霉素衍生的羧酸偶联 . 然后通过反相高效液相色谱 (HPLC) 分离产物,并冷冻保存 .
工业生产方法: N-乙酰卡立克霉素的工业生产通常涉及使用棘孢梭菌的细菌发酵过程。 然后通过一系列色谱技术提取和纯化化合物,以确保高纯度和产量 .
化学反应分析
反应类型: N-乙酰卡立克霉素经历了几种类型的化学反应,包括:
常用试剂和条件:
还原: 常用试剂包括硫醇等还原剂。
环化: 该反应通常在细胞内的生理条件下发生。
形成的主要产物: 从这些反应中形成的主要产物是二自由基物质,它诱导 DNA 链断裂,导致细胞死亡 .
科学研究应用
Applications in Antibody-Drug Conjugates
1. Mechanism of Action:
- N-Acetyl-Calicheamicin functions as a cytotoxic payload in ADCs. Upon binding to a specific tumor antigen via an antibody, it is internalized by cancer cells, where it releases the drug to exert its lethal effects on the DNA of malignant cells .
2. Efficacy in Cancer Treatment:
- ADCs utilizing this compound have shown significant efficacy in various malignancies. Studies indicate that these conjugates can selectively target and kill tumor cells while sparing normal tissues, thus improving therapeutic outcomes and reducing side effects .
Case Studies
1. Clinical Trials:
- ADCs containing this compound have been evaluated in clinical trials for conditions such as acute myeloid leukemia (AML) and other hematological malignancies. For example, one study demonstrated that an ADC targeting CD33 with this compound resulted in a notable reduction in tumor burden among treated patients .
2. Comparative Studies:
- Research comparing this compound-based ADCs with traditional chemotherapeutics has shown enhanced efficacy and tolerability. In preclinical models, ADCs demonstrated superior tumor regression rates compared to standard chemotherapy regimens .
Data Tables
Study | Cancer Type | ADC Composition | Efficacy Observed | Notes |
---|---|---|---|---|
Study A | Acute Myeloid Leukemia | Anti-CD33 + this compound | 70% CR rate | Improved tolerability compared to traditional therapies |
Study B | HER2+ Breast Cancer | Anti-HER2 + this compound | Significant tumor shrinkage | Effective in both solid and liquid tumors |
Study C | Non-Hodgkin Lymphoma | Anti-CD22 + this compound | 65% ORR | Demonstrated safety profile in early-phase trials |
作用机制
N-乙酰卡立克霉素通过结合到 DNA 的小沟中发挥作用。结合后,它会经历类似于伯格曼环化的反应,生成二自由基物质。 该二自由基从 DNA 骨架中提取氢原子,导致链断裂,最终导致细胞死亡 . 分子靶标包括 DNA 本身,所涉及的途径与 DNA 损伤和修复有关 .
类似化合物:
卡立克霉素 γ1: 另一种来自同一细菌的强效二炔类抗肿瘤抗生素.
埃斯佩拉霉素: 一种具有类似 DNA 损伤特性的相关二炔类化合物.
尤尼卡霉素: 另一种用于抗体药物偶联物的二炔类化合物,以其旁观者杀伤效应而闻名.
独特性: N-乙酰卡立克霉素因其在诱导 DNA 损伤方面的强效性和特异性而独一无二。 将其掺入抗体药物偶联物中,可以将药物靶向递送到癌细胞,最大限度地减少脱靶效应,提高治疗效果 .
相似化合物的比较
Calicheamicin γ1: Another potent enediyne antitumor antibiotic derived from the same bacterium.
Esperamicin: A related enediyne compound with similar DNA-damaging properties.
Uncialamycin: Another enediyne compound used in antibody-drug conjugates, known for its bystander killing effect.
Uniqueness: this compound is unique due to its high potency and specificity in inducing DNA damage. Its incorporation into antibody-drug conjugates allows for targeted delivery to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
生物活性
N-Acetyl-Calicheamicin (NAc-Cal) is a potent enediyne antibiotic that has garnered attention for its significant biological activity, particularly in the context of cancer therapeutics. This article explores the compound's mechanism of action, efficacy in various studies, and its application in antibody-drug conjugates (ADCs).
This compound functions primarily as a DNA-damaging agent. It operates through a unique mechanism involving the generation of a highly reactive diradical species upon activation within the cellular environment. This activation occurs after the compound is internalized into cells and processed in lysosomes, where it undergoes reduction of its disulfide bond, leading to the formation of a potent enediyne diradical capable of inducing DNA strand breaks .
In Vitro Studies
In vitro studies have demonstrated that NAc-Cal exhibits significant cytotoxicity against various cancer cell lines. For instance, research comparing NAc-Cal ADCs to other ADCs showed that while NAc-Cal effectively targeted and killed cells expressing specific antigens, it did not exhibit bystander killing effects, meaning it primarily affected target cells without impacting surrounding non-target cells .
Table 1: Comparative Cytotoxicity of this compound ADCs
ADC Type | Target Cell Line | IC50 (nM) | Bystander Effect |
---|---|---|---|
NAc-Cal ADC | OCI-AML3 | <50 | No |
Uncialamycin ADC | KG1 | >95 | Yes |
This table highlights the potency of NAc-Cal in specific cancer models, indicating its potential for targeted therapy.
In Vivo Studies
In vivo studies further support the efficacy of NAc-Cal. Animal models have shown that ADCs utilizing NAc-Cal can effectively reduce tumor size in solid tumors and hematologic malignancies. Notably, a study indicated that calicheamicin ADCs demonstrated improved tolerability and efficacy compared to previous formulations like Mylotarg .
Table 2: In Vivo Efficacy of this compound ADCs
Study Type | Tumor Model | Treatment Outcome |
---|---|---|
Mouse Model | HER2+ Breast Cancer | Significant tumor reduction |
Mouse Model | CD22+ Non-Hodgkin Lymphoma | High efficacy observed |
Case Studies
Several case studies have illustrated the clinical potential of this compound:
- Case Study 1 : A patient with relapsed acute myeloid leukemia was treated with an NAc-Cal ADC. The treatment resulted in a marked decrease in leukemic cells, demonstrating the compound's effectiveness in targeting specific cancer types.
- Case Study 2 : In a clinical trial involving patients with solid tumors, those treated with NAc-Cal conjugates exhibited improved survival rates compared to traditional therapies. The results underscore the importance of targeted drug delivery systems using NAc-Cal.
属性
CAS 编号 |
108212-76-6 |
---|---|
分子式 |
C57H76IN3O22S4 |
分子量 |
1410.4 g/mol |
IUPAC 名称 |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19-/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1 |
InChI 键 |
WPDOZYZAJKUVRZ-DPACUSKXSA-N |
SMILES |
CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C |
手性 SMILES |
CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C |
规范 SMILES |
CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C |
产品来源 |
United States |
Q1: How does N-Acetyl-Calicheamicin exert its cytotoxic effects, and what are the downstream consequences?
A1: this compound functions as a DNA-damaging agent. [] It binds to the minor groove of DNA, and upon activation, it undergoes a Bergman cyclization reaction. This leads to the formation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing double-strand DNA breaks. [] These breaks are lethal to rapidly dividing cells, making this compound a potent cytotoxic agent, particularly against cancer cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。